Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate
Overview
Description
Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate is an organic compound with the molecular formula C14H19NO4. It is a derivative of benzoic acid and is characterized by the presence of a tert-butoxycarbonyl group and a methylamino group attached to the benzene ring. This compound is commonly used in organic synthesis and has various applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate can be synthesized through a multi-step process. One common method involves the reaction of methyl 3-aminobenzoate with tert-butoxycarbonyl chloride in the presence of a base such as triethylamine. The reaction is typically carried out in an organic solvent like dichloromethane at low temperatures to prevent side reactions. The product is then purified using column chromatography to obtain the desired compound with high purity .
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of flow microreactor systems. These systems allow for continuous production and improved efficiency compared to traditional batch processes. The use of flow microreactors also enhances the safety and scalability of the synthesis .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the compound into amines or alcohols.
Substitution: The tert-butoxycarbonyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like hydrochloric acid or sulfuric acid under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is utilized in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It serves as a building block for the development of pharmaceuticals and drug candidates.
Industry: The compound is employed in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate involves its interaction with specific molecular targets. The tert-butoxycarbonyl group can protect the amino group during chemical reactions, allowing for selective modifications. The compound may also participate in hydrogen bonding and hydrophobic interactions, influencing its reactivity and binding properties .
Comparison with Similar Compounds
Similar Compounds
- Methyl 3-(tert-butoxycarbonyl)amino)benzoate
- Methyl 3-(tert-butoxycarbonyl)amino)methyl)benzoate
- 3-(N-tert-butoxycarbonylamino)benzoic acid
Uniqueness
Methyl 3-(tert-butoxycarbonyl(methyl)amino)benzoate is unique due to the presence of both a tert-butoxycarbonyl group and a methylamino group. This combination provides distinct reactivity and stability compared to similar compounds. The tert-butoxycarbonyl group offers protection during synthesis, while the methylamino group enhances its versatility in various chemical reactions .
Properties
IUPAC Name |
methyl 3-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]benzoate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-14(2,3)19-13(17)15(4)11-8-6-7-10(9-11)12(16)18-5/h6-9H,1-5H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKVOUKUMOBOVGX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)C1=CC=CC(=C1)C(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601184023 | |
Record name | Methyl 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
168162-31-0 | |
Record name | Methyl 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=168162-31-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl 3-[[(1,1-dimethylethoxy)carbonyl]methylamino]benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601184023 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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